molecular formula C16H13F2N5OS B11501014 N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11501014
M. Wt: 361.4 g/mol
InChI Key: LORXIWGWTUVMEJ-UHFFFAOYSA-N
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Description

The compound N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole moiety linked via a sulfanyl bridge. This scaffold is designed to optimize interactions with biological targets, leveraging the electron-withdrawing fluorine substituents for enhanced metabolic stability and the pyridine-triazole core for binding affinity .

Properties

Molecular Formula

C16H13F2N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13F2N5OS/c1-23-15(10-3-2-6-19-8-10)21-22-16(23)25-9-14(24)20-13-5-4-11(17)7-12(13)18/h2-8H,9H2,1H3,(H,20,24)

InChI Key

LORXIWGWTUVMEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Procedure:

  • Thiosemicarbazide Formation :
    Pyridine-3-carbohydrazide (1.0 equiv) reacts with methyl isothiocyanate (1.2 equiv) in ethanol under reflux for 6 hours. The product precipitates upon cooling and is filtered.

  • Cyclization to Triazole-Thiol :
    The thiosemicarbazide intermediate is treated with 2M KOH in ethanol under reflux for 4 hours. Acidification with HCl yields the triazole-thiol as a white solid (75–82% yield).

Key Parameters:

ParameterOptimal ConditionYield (%)Source
SolventEthanol75–82
BaseKOH (2M)
Reaction Time4 hours

Preparation of N-(2,4-Difluorophenyl)-2-Bromoacetamide

This intermediate links the triazole-thiol to the difluorophenyl group via a sulfanyl bridge.

Procedure:

  • Acylation of 2,4-Difluoroaniline :
    2,4-Difluoroaniline (1.0 equiv) is dissolved in dry dichloromethane with triethylamine (1.5 equiv). Bromoacetyl bromide (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 3 hours. The mixture is washed with water, and the product is recrystallized from hexane/ethyl acetate (85–90% yield).

Key Parameters:

ParameterOptimal ConditionYield (%)Source
SolventDichloromethane85–90
BaseTriethylamine
Temperature0°C → room temperature

Coupling of Triazole-Thiol with Bromoacetamide

The final step involves nucleophilic substitution to form the sulfanylacetamide bond.

Procedure:

  • Alkylation Reaction :
    Triazole-thiol (1.0 equiv) and N-(2,4-difluorophenyl)-2-bromoacetamide (1.1 equiv) are combined in anhydrous THF. Potassium carbonate (2.0 equiv) is added, and the mixture is refluxed for 6 hours. Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane) to yield the target compound (70–78% yield).

Key Parameters:

ParameterOptimal ConditionYield (%)Source
SolventTetrahydrofuran (THF)70–78
BaseK2CO3
Reaction Time6 hours

Alternative Synthetic Routes and Optimization

Hydrazine-Mediated Cyclization

An alternative triazole-thiol synthesis employs dimethyl N-cyanoiminodithiocarbonate:

  • Pyridine-3-sulfonamide derivatives react with dimethyl N-cyanoiminodithiocarbonate in acetone with K2CO3, followed by hydrazine hydrate in acetonitrile to form the triazole-thiol (68–72% yield).

Solvent and Base Screening

Comparative studies reveal:

SolventBaseYield (%)Purity (%)Source
THFK2CO37899
DMFNaH6595
AcetonitrileCs2CO37097

THF with K2CO3 achieves optimal yield and purity due to superior solubility and mild basicity.

Analytical Characterization

Critical validation steps include:

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 7.85–7.40 (m, 3H, Ar-H), 4.20 (s, 2H, CH2), 2.50 (s, 3H, CH3).

    • 13C NMR : 165.2 (C=O), 150.1 (triazole-C), 148.9 (pyridine-C).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

  • Byproduct Formation : Competing O-alkylation is suppressed using anhydrous conditions and excess thiol.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates unreacted bromoacetamide.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the fluorine atoms under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity : The compound has shown promising results in antimicrobial assays, particularly against various bacterial strains. Research indicates that the presence of the triazole ring enhances its activity against pathogens by interfering with their metabolic pathways.

Anticancer Properties : In vitro studies have demonstrated that N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of acetamides, including this compound. The results indicated effective inhibition of growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Anticancer Activity : In a comparative study involving multiple compounds with similar structures, this compound was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways. This mechanism suggests its potential as a lead compound for developing anticancer agents.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substitutions on three regions:

Triazole Ring Substituents : Methyl, ethyl, or aryl groups at the 4-position.

Pyridine Position : Pyridin-3-yl vs. pyridin-4-yl.

Arylacetamide Group : Fluorine, chlorine, or trifluoromethyl substituents on the phenyl ring.

Table 1: Key Structural Differences and Analog Compounds
Compound Name Triazole Substituent Pyridine Position Aryl Group on Acetamide Key References
Target Compound 4-Methyl 3-position 2,4-Difluorophenyl
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl 3-position 2,4-Difluorophenyl
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-Methylphenyl) 4-position 2-Chloro-5-(trifluoromethyl)phenyl
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl 2-position 3-Chloro-4-fluorophenyl
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino N/A Varied aryl groups
Antimicrobial Activity
  • Electron-Withdrawing Groups : The 2,4-difluorophenyl group in the target compound enhances antimicrobial activity compared to analogs with electron-donating substituents (e.g., methyl or methoxy). For instance, derivatives with o/m/p-chlorophenyl groups showed MIC values of 8–16 µg/mL against S. aureus, while the target compound’s fluorinated analog exhibited MIC = 4 µg/mL .
  • Pyridine Position : Pyridin-3-yl derivatives (target compound) demonstrated superior activity over pyridin-4-yl analogs (e.g., MIC = 4 µg/mL vs. 8 µg/mL against E. coli) due to improved hydrophobic interactions .
Anti-Inflammatory and Anti-Exudative Activity
  • Triazole Modifications : Replacement of pyridinyl with furan (e.g., 5-(furan-2-yl)-triazole derivatives) reduced anti-exudative activity (65% inhibition at 10 mg/kg) compared to the target compound’s pyridine-containing analog (82% inhibition), likely due to weaker π-π stacking .
  • Sulfanyl Linker : The sulfanyl bridge in the target compound improved solubility and bioavailability compared to methylene-linked analogs .
Receptor-Binding Activity
  • Orco Agonists : Bulkier substituents (e.g., 4-ethylphenyl in VUAA-1) enhanced insect olfactory receptor (Orco) agonism, whereas the target compound’s 2,4-difluorophenyl group showed moderate activity (EC₅₀ = 12 µM vs. 6 µM for VUAA-1) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 4-Ethyl-pyridin-3-yl Analog 2-Chloro-5-CF₃ Analog
LogP (Calculated) 3.2 3.8 4.1
Aqueous Solubility (mg/mL) 0.12 0.08 0.05
Thermal Stability (°C) 220–225 210–215 235–240
  • Lipophilicity : The 4-ethyl group in the triazole ring increases LogP (3.8 vs. 3.2), reducing solubility but enhancing membrane permeability .
  • Thermal Stability : The trifluoromethyl group in the 2-chloro-5-CF₃ analog improved thermal stability (decomposition at 235–240°C vs. 220–225°C for the target compound) .

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to provide a detailed examination of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring , which is known for its significant role in various pharmacological applications. The presence of the difluorophenyl and pyridinyl groups enhances its biological activity by influencing interactions with biological targets.

Structural Formula

\text{N 2 4 difluorophenyl 2 4 methyl 5 pyridin 3 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Molecular Formula

C_{17}H_{15}F_{2}N_{5}OS

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit potent antifungal properties. The compound this compound has been evaluated for its efficacy against various fungal strains.

Efficacy Against Fungal Strains

A study demonstrated that triazole derivatives could effectively inhibit the growth of several fungi, including:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans≤ 25 µg/mL
Rhodotorula mucilaginosa≤ 25 µg/mL
Geotrichum candidumMIC ≥ 25 µg/mL

These findings suggest that the compound may possess comparable or superior antifungal activity when compared to established antifungals like fluconazole .

  • Inhibition of Ergosterol Biosynthesis : Similar triazole compounds act by inhibiting cytochrome P450-dependent enzymes involved in ergosterol biosynthesis in fungi.
  • Disruption of Membrane Integrity : Some studies suggest that triazoles can disrupt fungal cell membranes, leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by structural modifications. The following factors are crucial:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or reduce activity.
  • Aromatic Rings : The presence of electron-withdrawing or donating groups can affect the electronic properties and solubility of the compounds.

Case Studies and Research Findings

Several studies have highlighted the importance of the triazole scaffold in drug development:

  • Antifungal Activity Study : A recent investigation into novel 1,2,4-triazoles demonstrated their effectiveness against resistant fungal strains. The study reported that specific modifications to the triazole structure led to improved antifungal potency compared to traditional agents .
  • Pharmacological Review : A comprehensive review outlined various pharmacological activities associated with triazoles, emphasizing their role as potential antimicrobial agents. The review noted that many new derivatives are being synthesized to combat drug-resistant pathogens .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC .
  • Adjust solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) to improve yield .

Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]+^+ peak matching theoretical mass) .
  • X-ray Crystallography : Resolve 3D conformation (if crystals form) to validate bond angles and torsional strain .

Data Cross-Validation : Compare experimental IR stretches (e.g., C=O at ~1650 cm1^{-1}, S-H at ~2550 cm1^{-1}) with computational predictions .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the triazole and pyridine moieties as hydrogen-bond donors/acceptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., sulfanyl group for hydrophobic pockets) using MOE .

Validation : Cross-check docking scores (ΔG ≤ -8 kcal/mol) with in vitro IC50_{50} values .

Advanced: How do structural modifications impact biological activity, and how can contradictions in data be resolved?

Methodological Answer:
Structure-Activity Relationship (SAR) Analysis :

Substituent Biological Impact Source
2,4-DifluorophenylEnhances lipophilicity and CNS penetration
Pyridin-3-yl on TriazoleImproves π-π stacking with aromatic residues
Methyl at Triazole N4Reduces metabolic degradation

Q. Resolving Data Contradictions :

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., ATPase inhibition vs. cell viability) .
  • Proteomic Profiling : Use affinity chromatography to identify off-target interactions that may explain variability .

Advanced: What strategies are recommended for in vivo pharmacokinetic (PK) studies?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Calculate Caco-2 permeability (Papp_{app} ≥ 1 × 106^{-6} cm/s) .
    • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
  • In Vivo PK in Rodents :
    • Administer 10 mg/kg IV/orally; collect plasma samples at 0–24h.
    • Use LC-MS/MS to quantify plasma concentrations and calculate t1/2_{1/2}, AUC, and bioavailability .

Toxicology : Perform histopathology on liver/kidney tissues post-dosing to assess compound safety .

Basic: How can researchers validate the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .
    • Thermal Stability : Heat to 60°C for 72h; assess purity loss using DSC/TGA .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; track photodegradation products with HRMS .

Stabilization Strategies : Use lyophilization or antioxidant additives (e.g., BHT) for long-term storage .

Advanced: What mechanistic insights exist for its potential antiviral or anticancer activity?

Methodological Answer:

  • Anticancer Mechanisms :
    • Kinase Inhibition : Block ATP-binding pockets in EGFR or Aurora kinases via triazole-mediated H-bonds .
    • Apoptosis Induction : Measure caspase-3/7 activation in HeLa cells post-treatment (24h, 10 μM) .
  • Antiviral Activity :
    • Protease Inhibition : Test against SARS-CoV-2 Mpro^{pro} using FRET assays (IC50_{50} ≤ 5 μM) .

Resistance Studies : Serial passage assays in target cell lines to identify mutation-driven resistance .

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